Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- is a complex organic compound with significant biochemical and pharmacological properties. This compound is a derivative of nicotinamide, which is a form of vitamin B3. Nicotinamide plays a crucial role in various biological processes, including energy production and DNA repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- involves multiple steps, starting from nicotinamide. The process typically includes the introduction of ethyl and carbamoyl groups, followed by the formation of the thioxoimidazolidin ring. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often require specific temperatures, pH levels, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on gene expression and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role in treating metabolic disorders and its anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and nutritional supplements.
Mechanism of Action
The mechanism of action of Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- involves its interaction with various molecular targets and pathways. It primarily acts by modulating the activity of enzymes involved in redox reactions and energy metabolism. The compound influences the levels of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular respiration and DNA repair processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler form of vitamin B3, essential for NAD+ synthesis.
1-Methylnicotinamide: A methylated derivative of nicotinamide with distinct biological activities.
Nicotinic Acid: Another form of vitamin B3, used in the treatment of hyperlipidemia.
Uniqueness
Nicotinamide, N-(3-ethyl-5-ethylcarbamoylmethyl-4-oxo-2-thioxoimidazolidin-1-yl)- is unique due to its complex structure, which imparts specific biochemical properties not found in simpler nicotinamide derivatives. Its ability to modulate multiple biochemical pathways makes it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C15H19N5O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H19N5O3S/c1-3-17-12(21)8-11-14(23)19(4-2)15(24)20(11)18-13(22)10-6-5-7-16-9-10/h5-7,9,11H,3-4,8H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
RGNDVAVSFOQRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CN=CC=C2)CC |
solubility |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.